2-Iodo-1-methyl-1H-imidazole is a highly activated, N-protected heterocyclic building block primarily utilized as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille) and as a precursor for functionalized ionic liquids and advanced materials. By masking the acidic N-H proton with a methyl group and featuring a highly labile C-I bond at the electron-deficient C2 position, this compound provides a kinetically favored trajectory for palladium oxidative addition. For industrial and advanced laboratory procurement, it serves as a critical intermediate where high-yielding, regioselective C-C bond formation is required without the overhead of transient nitrogen protection strategies .
Substituting 2-iodo-1-methyl-1H-imidazole with its cheaper brominated analog (2-bromo-1-methyl-1H-imidazole) or unprotected counterparts (2-iodo-1H-imidazole) fundamentally alters process economics and reaction viability. The C-Br bond requires significantly higher activation energy for palladium insertion, often necessitating elevated temperatures, specialized electron-rich phosphine ligands, and longer reaction times that can degrade sensitive substrates. Conversely, utilizing unprotected 2-iodo-1H-imidazole introduces an acidic N-H proton that competitively consumes basic organometallic reagents and can coordinate with transition metal catalysts. This necessitates either wasteful stoichiometric excesses of base or costly protection/deprotection sequences, making the N-methylated iodo-derivative a far more efficient choice for streamlined, high-fidelity synthesis [1].
Bromo and chloro analogs may require higher temperatures, increasing risk of substrate degradation and incomplete conversion.
Reported yields for bromo analog are substantially lower across Suzuki and Sonogashira couplings, increasing purification burden and reagent cost.
Conditions optimized for iodoimidazole may not transfer to bromo analog without extensive re-optimization, particularly with sterically demanding partners.
In palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the carbon-iodine bond of 2-iodo-1-methyl-1H-imidazole provides a significantly lower activation barrier for oxidative addition compared to its brominated analog. Research demonstrates that 2-iodo-1-methyl-1H-imidazole smoothly undergoes coupling with terminal alkynes at 80 °C using standard Pd(OAc)2/PPh3 catalyst systems . In contrast, 2-bromo-1-methyl-1H-imidazole typically requires elevated temperatures (>100 °C) or highly specialized, expensive phosphine ligands to achieve comparable conversion due to the stronger C-Br bond.
| Evidence Dimension | Catalytic activation temperature and ligand requirement |
| Target Compound Data | 80 °C with standard Pd(OAc)2/PPh3 |
| Comparator Or Baseline | 2-bromo-1-methyl-1H-imidazole (>100 °C, often requiring specialized bulky ligands) |
| Quantified Difference | Enables ~20 °C lower processing temperatures and avoids proprietary ligand costs |
| Conditions | Sonogashira cross-coupling in DMF for 24 hours |
Procuring the iodo-derivative lowers energy consumption and catalyst costs while protecting thermally sensitive substrates during complex syntheses.
When utilized as a nucleophile or electrophile in organometallic synthesis, the presence of the N-methyl group in 2-iodo-1-methyl-1H-imidazole prevents the competitive acid-base side reactions that plague unprotected 2-iodo-1H-imidazole. Unprotected imidazoles possess an acidic N-H proton that consumes at least one full equivalent of basic organometallic reagents (e.g., Grignard or lithium reagents) or cross-coupling bases, suppressing yield and complicating purification[1]. By procuring the N-methylated form, chemists ensure 1:1 stoichiometry with coupling partners, directly improving atom economy.
| Evidence Dimension | Stoichiometric base/reagent consumption |
| Target Compound Data | 1.0 equivalent of base/reagent consumed per coupling event [<a href="https://www.worldscientific.com/worldscinet/jpp" target="_blank">1</a>] |
| Comparator Or Baseline | 2-iodo-1H-imidazole (≥2.0 equivalents required due to N-H deprotonation) |
| Quantified Difference | 50% reduction in base/organometallic reagent equivalents required |
| Conditions | Transition-metal catalyzed coupling or direct metallation workflows |
Eliminates the need for wasteful excess reagents or multi-step protection sequences, directly lowering raw material costs per batch.
For the synthesis of specialized ligands, such as NCN-type pincer complexes, the position of the halogen on the imidazole ring dictates the electronic properties of the resulting metal complex. 2-Iodo-1-methyl-1H-imidazole features the iodine atom at the highly electron-deficient C2 position, flanked by two nitrogen atoms. This structural feature not only accelerates initial cross-coupling (e.g., Suzuki coupling to porphyrins) but also ensures the resulting C2-linked imidazole acts as a strong σ-donor in subsequent metallation steps [1]. Comparators like 4-iodo-1-methyl-1H-imidazole exhibit different electronic profiles, making them unsuitable for synthesizing C2-symmetric pincer ligands.
| Evidence Dimension | Suitability for C2-symmetric pincer ligand formation |
| Target Compound Data | Yields C2-linked imidazolyl complexes with strong σ-donor properties [<a href="https://www.worldscientific.com/worldscinet/jpp" target="_blank">1</a>] |
| Comparator Or Baseline | 4-iodo-1-methyl-1H-imidazole (Yields C4-linked complexes with altered electronic and steric profiles) |
| Quantified Difference | Exclusive formation of the C2-linkage required for specific NCN pincer architectures |
| Conditions | Suzuki coupling followed by metalation with K2PdCl4 |
Ensures the correct regiochemical linkage and electronic tuning required for advanced catalytic or photophysical materials.
2-Iodo-1-methyl-1H-imidazole is a highly efficient starting material for synthesizing functionalized ionic liquids via Sonogashira cross-coupling with terminal alkynes, followed by hydrogenation and N-alkylation. Its high reactivity allows for mild coupling conditions that preserve sensitive functional groups on the alkyne partner.
In organometallic catalyst design, this compound is utilized to install C2-linked imidazolyl groups onto porphyrin or benzene backbones via Suzuki coupling. The resulting structures serve as robust NCN-pincer ligands for palladium, useful in advanced cross-coupling methodologies [1].
The compound serves as a critical electrophile in the synthesis of highly conjugated, imidazole-containing organic materials. Its predictable reactivity at the C2 position ensures high-fidelity construction of donor-acceptor architectures without the interference of unprotected N-H bonds [1].
Corrosive;Irritant